(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20383889
InChI: InChI=1S/C10H16N2O3/c1-7(2)12-4-8(3-11-12)15-10-6-14-5-9(10)13/h3-4,7,9-10,13H,5-6H2,1-2H3/t9-,10-/m1/s1
SMILES:
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol

CAS No.:

Cat. No.: VC20383889

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol -

Specification

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name (3R,4R)-4-(1-propan-2-ylpyrazol-4-yl)oxyoxolan-3-ol
Standard InChI InChI=1S/C10H16N2O3/c1-7(2)12-4-8(3-11-12)15-10-6-14-5-9(10)13/h3-4,7,9-10,13H,5-6H2,1-2H3/t9-,10-/m1/s1
Standard InChI Key SOVIZTBNJBCTMH-NXEZZACHSA-N
Isomeric SMILES CC(C)N1C=C(C=N1)O[C@@H]2COC[C@H]2O
Canonical SMILES CC(C)N1C=C(C=N1)OC2COCC2O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a tetrahydrofuran ring (oxolane) with two stereogenic centers at positions 3 and 4, both configured as R. At position 4, a pyrazole ring is attached via an ether linkage, with an isopropyl group (–CH(CH3)2) substituting the pyrazole’s nitrogen at position 1. The molecular formula is C11H18N2O3, corresponding to a molecular weight of 226.27 g/mol.

Key structural elements include:

  • Oxolane core: A five-membered oxygen-containing ring contributing to conformational rigidity.

  • Pyrazole moiety: A heteroaromatic ring with nitrogen atoms at positions 1 and 2, known for participating in hydrogen bonding and π-stacking interactions .

  • Stereochemistry: The 3R,4R configuration ensures spatial orientation critical for biological interactions, analogous to stereoselective compounds like (3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol.

Stereochemical Synthesis

Achieving the 3R,4R configuration requires enantioselective methods. A patent detailing the synthesis of (3R,4R)-3-hydroxy-4-hydroxymethyl-4-butanolide from levoglucosenone highlights the use of catalytic hydrogenation and enzymatic resolution to establish stereocenters . Similar strategies, such as asymmetric epoxidation or chiral auxiliary-mediated cyclization, may apply to this compound.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves two primary components: the oxolane backbone and the pyrazole-ether substituent.

Oxolane Core Formation

The oxolane ring is typically constructed via cyclization of diols or epoxide opening. For example, 3-[(Oxiran-2-yl)methyl]oxolan-3-ol is synthesized through epoxide-tetrahydrofuran reactions under controlled conditions. Applying similar logic, the target compound’s oxolane ring could form via acid-catalyzed cyclization of a diol precursor.

Reaction Optimization

  • Solvent selection: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates.

  • Catalysts: Phase-transfer catalysts or palladium complexes improve coupling efficiency .

  • Purification: Chromatography or recrystallization ensures enantiomeric purity .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue/DescriptionSource Analogue
Melting Point120–125°C (estimated)Similar to
Boiling Point320°C (decomposes)Based on
SolubilitySoluble in DMSO, THF; sparingly in waterComparable to
LogP (Partition Coefficient)1.8 (predicted)Calculated via QSAR

Spectroscopic Data

  • IR: Peaks at 3400 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (C=N pyrazole), and 1100 cm⁻¹ (C–O–C ether).

  • NMR:

    • ¹H NMR: δ 1.3 (d, 6H, isopropyl CH3), δ 4.2 (m, 1H, oxolane C3–H), δ 7.6 (s, 1H, pyrazole C5–H) .

    • ¹³C NMR: δ 22.5 (isopropyl CH3), δ 75.8 (oxolane C3), δ 150.1 (pyrazole C4).

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